molecular formula C19H16FN3O5 B5088890 N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide

N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide

Cat. No. B5088890
M. Wt: 385.3 g/mol
InChI Key: QJQPRBAUARVILS-UHFFFAOYSA-N
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Description

N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide, also known as DB-11, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DB-11 belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is not fully understood. However, studies have shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide inhibits the activity of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity, N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide for lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide a useful tool for studying the mechanisms of cancer cell death. However, one of the limitations of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide. One area of research is to investigate the potential of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide as a combination therapy with other anticancer agents. Another area of research is to develop more water-soluble derivatives of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide and to identify potential biomarkers that can be used to predict response to treatment.

Synthesis Methods

The synthesis of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide involves a series of chemical reactions that start with the reaction of 2-fluorobenzylamine with 4-nitrobenzoyl chloride to form the intermediate compound, 2-fluorobenzyl 4-nitrobenzoate. The intermediate is then reacted with piperidine and hydrochloric acid to form N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide.

Scientific Research Applications

N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N-(2,6-dioxopiperidin-1-yl)-N-[(2-fluorophenyl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O5/c20-16-5-2-1-4-14(16)12-21(22-17(24)6-3-7-18(22)25)19(26)13-8-10-15(11-9-13)23(27)28/h1-2,4-5,8-11H,3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQPRBAUARVILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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